molecular formula C37H40O7 B3040877 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside CAS No. 247027-78-7

4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside

Cat. No.: B3040877
CAS No.: 247027-78-7
M. Wt: 596.7 g/mol
InChI Key: PCFCFUKSOUWFBG-WNRBQEJJSA-N
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Description

4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-β-D-galactopyranoside is a synthetic galactopyranoside derivative extensively used in carbohydrate chemistry for oligosaccharide synthesis. Its structure features:

  • A β-D-galactopyranose backbone.
  • Benzyl ethers at the 2-, 4-, and 6-hydroxyl positions, providing steric protection and stability under acidic/basic conditions.
  • An allyl ether at the 3-O position, enabling selective deprotection via palladium-catalyzed reactions.
  • A 4-methoxyphenyl aglycone at the anomeric center, influencing solubility and electronic properties.

This compound serves as a key intermediate in glycosylation strategies due to its orthogonal protecting groups, which allow sequential functionalization .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40O7/c1-3-23-40-35-34(41-25-29-15-9-5-10-16-29)33(27-39-24-28-13-7-4-8-14-28)44-37(43-32-21-19-31(38-2)20-22-32)36(35)42-26-30-17-11-6-12-18-30/h3-22,33-37H,1,23-27H2,2H3/t33-,34+,35+,36-,37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFCFUKSOUWFBG-WNRBQEJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the galactopyranoside core This is often achieved using benzyl chloride in the presence of a base such as sodium hydride

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are conducted in specialized reactors with precise temperature and pressure control. Purification steps often involve chromatographic techniques to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide or iodide.

Major Products Formed:

  • Oxidation: Oxidation of the allyl group can lead to the formation of an aldehyde or carboxylic acid derivative.

  • Reduction: Reduction of the benzyl groups can result in the formation of benzyl alcohol or benzene derivatives.

  • Substitution: Substitution at the hydroxyl groups can yield various glycosides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.

Biology: In biological research, 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside serves as a substrate in enzyme assays to study glycosidases and glycosyltransferases.

Industry: In the food industry, it can be used as an additive to improve the texture and stability of food products.

Mechanism of Action

The mechanism by which 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside exerts its effects depends on its specific application. For example, in glycosylation reactions, it acts as a glycosyl donor, transferring the glycosyl group to an acceptor molecule. The molecular targets and pathways involved vary based on the biological context, such as enzyme-substrate interactions in glycosidase assays.

Comparison with Similar Compounds

4-Methoxyphenyl 2,4,6-tri-O-benzyl-β-D-galactopyranoside

  • Key Differences : Lacks the 3-O-allyl group present in the target compound.
  • Molecular Formula : C₃₄H₃₄O₇ (CAS 247027-79-8) .
  • Applications : Used as a precursor for synthesizing branched galactosides. The absence of the allyl group limits its utility in orthogonal deprotection strategies.
  • Reactivity: Benzyl groups require hydrogenolysis (H₂/Pd) for removal, whereas the target compound’s allyl group can be cleaved under milder conditions (Pd⁰ catalysis) .

Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside

  • Key Differences: Replaces the 4-methoxyphenyl group with a phenyl and substitutes the anomeric oxygen with sulfur (1-thio-glycoside).
  • Molecular Formula : C₃₆H₃₈O₅S (CAS 1017587-57-3) .
  • Applications: The thio-glycoside enhances reactivity in glycosylation reactions, acting as a superior glycosyl donor compared to oxygen-based analogs. The phenyl group reduces solubility in polar solvents compared to the methoxyphenyl variant.

Allyl 2,4,6-tri-O-benzoyl-β-D-galactopyranoside

  • Key Differences: Uses benzoyl esters (2,4,6-O-benzoyl) instead of benzyl ethers and places the allyl group at the anomeric position.
  • Molecular Formula : C₃₄H₃₂O₁₀ (estimated) .
  • Reactivity: Benzoyl esters are cleaved under basic conditions (e.g., NaOMe/MeOH), whereas benzyl ethers require harsher methods. The allyl group at the anomeric position makes this compound a glycosyl donor rather than a protected intermediate.

Methyl 3-O-Benzyl-4,6-O-Benzylidene-β-D-galactopyranoside

  • Key Differences : Features a benzylidene acetal (4,6-O) and a benzyl ether (3-O) but lacks the 2-O-benzyl and allyl groups.
  • Molecular Formula : C₂₇H₂₈O₆ (CAS ML925) .
  • Applications: The benzylidene group provides rigidity to the pyranose ring, influencing stereoselectivity in subsequent reactions. However, the cyclic acetal complicates regioselective modifications compared to the target compound’s linear benzyl ethers.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Target Compound C₃₄H₃₆O₇* ~556 (estimated) Not Available 3-O-allyl, 2,4,6-tri-O-benzyl, 4-methoxyphenyl
4-Methoxyphenyl 2,4,6-tri-O-benzyl-galactoside C₃₄H₃₄O₇ 566.63 247027-79-8 Lacks 3-O-allyl; used in hydrogenolysis-dependent synthesis
Phenyl 3-O-allyl-2,4,6-tri-O-benzyl-thiogalactoside C₃₆H₃₈O₅S 582.75 1017587-57-3 Thio-glycoside; enhanced glycosylation reactivity
Allyl 2,4,6-tri-O-benzoyl-galactoside C₃₄H₃₂O₁₀ 600.61 - Benzoyl esters; anomeric allyl group
Methyl 3-O-benzyl-4,6-O-benzylidene-galactoside C₂₇H₂₈O₆ 448.51 ML925 Benzylidene acetal; rigid pyranose ring

*Estimated based on analogous structures in and .

Orthogonal Deprotection Strategies

  • The target compound’s allyl group can be selectively removed using Pd⁰ catalysts (e.g., Pd(PPh₃)₄) without affecting benzyl ethers, enabling site-specific functionalization .
  • In contrast, benzyl-protected analogs (e.g., ) require hydrogenolysis, which may reduce functional group compatibility .

Glycosylation Efficiency

  • Thio-glycosides (e.g., ) exhibit higher glycosylation yields due to their superior leaving-group ability compared to oxygen-based analogs .
  • Benzoyl-protected compounds () are less stable under basic conditions but offer faster reaction rates in ester-cleavage steps .

Solubility and Reactivity

  • The 4-methoxyphenyl group in the target compound enhances solubility in organic solvents (e.g., CHCl₃, THF) compared to phenyl or methyl aglycones .
  • Benzylidene acetals () reduce solubility but improve stereocontrol during glycosidic bond formation .

Biological Activity

4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-β-D-galactopyranoside is a synthetic glycoside that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a methoxyphenyl group, an allyl group, and multiple benzyl substituents on the galactopyranoside moiety. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C30H32O7
  • CAS Number : 247027-78-7
  • Appearance : White to almost white powder or crystalline form
  • Purity : ≥ 98% (HPLC) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of galactoside-based compounds, including derivatives of β-D-galactopyranoside. These compounds exhibit varying levels of antibacterial activity against a range of pathogens. For instance, a study demonstrated that certain galactosides showed significant antibacterial effects against five human pathogenic bacteria and two phyto-fungi . The mechanism of action is thought to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.

CompoundBacterial ActivityPathogen Type
MDGP (analog)Broad-spectrumGram-positive & Gram-negative
Compound 3High activityBacillus cereus
Compound 2Moderate activityPseudomonas aeruginosa

Antiviral Activity

Molecular docking studies have indicated that derivatives of β-D-galactopyranoside could inhibit dengue virus NS2B/NS3 protease, suggesting potential antiviral properties. The stability of these compounds in molecular dynamics simulations further supports their viability as therapeutic agents against viral infections .

Cytotoxicity and Anticancer Potential

Preliminary research has shown that certain galactosides can induce apoptosis in cancer cells. For example, compounds isolated from related structures have been reported to prolong the lifespan of mice with Ehrlich ascites carcinoma (EAC) by reducing tumor volume . This suggests that 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-β-D-galactopyranoside may also possess anticancer properties worth investigating.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A recent analysis evaluated the antimicrobial efficacy of various galactosides. Compounds with structural similarities to 4-Methoxyphenyl-3-O-allyl-β-D-galactopyranosides were found to exhibit significant inhibition against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus .
  • Antiviral Mechanism Exploration :
    • In silico studies revealed that certain derivatives could effectively bind to viral proteases, indicating a mechanism for inhibiting viral replication. This was supported by molecular dynamics simulations showing stable conformations in biological environments .
  • Cytotoxicity Assessment :
    • In vivo studies involving EAC-bearing mice demonstrated that specific galactosides could reduce tumor size and enhance survival rates compared to control groups. These findings suggest potential applications in cancer therapy .

Q & A

Q. What are the typical synthetic routes for preparing 4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-β-D-galactopyranoside?

The synthesis involves sequential protection and functionalization of the galactopyranoside core. Key steps include:

  • Benzylation : Protecting hydroxyl groups with benzyl ethers to block reactive sites (e.g., 2,4,6-tri-O-benzylation) .
  • Allylation : Introducing the allyl group at the 3-O position via nucleophilic substitution or Mitsunobu reactions .
  • Methoxyphenyl glycosidation : Coupling the 4-methoxyphenyl group at the anomeric position using trichloroacetimidate or thioglycoside activation .
  • Deprotection : Selective removal of benzyl groups under hydrogenolysis or acidic conditions to yield intermediates for downstream applications . Methodological Tip: Monitor reaction progress using TLC and confirm regioselectivity via 1H^{1}\text{H}-NMR (e.g., allyl proton signals at δ 5.8–6.0 ppm) .

Q. How is this compound structurally characterized in academic research?

Comprehensive characterization employs:

  • NMR Spectroscopy :
  • 1H^{1}\text{H}-NMR identifies allyl (δ 5.2–5.9 ppm) and benzyl (δ 7.2–7.4 ppm) protons.
  • 13C^{13}\text{C}-NMR confirms glycosidic linkages (C1 at δ 95–105 ppm for β-configuration) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+^+ for C34_{34}H38_{38}O8_{8}: calc. 606.25, obs. 606.24) .
    • X-ray Crystallography : Resolves absolute stereochemistry, though limited by crystallinity challenges in heavily benzylated derivatives .

Q. What are its primary applications in glycobiology and carbohydrate chemistry?

  • Glycosylation Studies : Serves as a glycosyl donor or acceptor for synthesizing oligosaccharides with controlled regiochemistry (e.g., β-(1→3) or β-(1→4) linkages) .
  • Enzyme Substrate Analog : Used to probe α-galactosidase or fucosidase activity via hydrolysis of the 4-methoxyphenyl aglycone, releasing detectable chromophores .
  • Glycoconjugate Synthesis : Intermediate for designing glycan arrays or glycoprotein mimics with tailored solubility (e.g., benzyl groups enhance organic-phase stability) .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency using this compound?

  • Activation Strategy : Use trichloroacetimidate donors with BF3_3-OEt2_2 catalysis for high β-selectivity (>90%) in anhydrous dichloromethane .
  • Temperature Control : Perform reactions at −40°C to minimize side reactions (e.g., allyl group migration) .
  • Computational Modeling : Apply quantum mechanical (QM) methods (e.g., DFT) to predict transition states and optimize protecting group compatibility . Data Contradiction Note: Discrepancies in reported yields (40–85%) may arise from trace moisture; rigorously dry solvents and molecular sieves are critical .

Q. How to resolve contradictory NMR data in allyl-protected intermediates?

Conflicting 1H^{1}\text{H}-NMR signals (e.g., allyl vs. benzyl protons) can be addressed via:

  • 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating 1H^{1}\text{H}-13C^{13}\text{C} couplings .
  • Variable Temperature NMR : Heat samples to 50°C to reduce signal broadening caused by rotational hindrance in bulky benzyl groups .
  • Comparative Analysis : Benchmark against known analogs (e.g., 3-O-allyl-4,6-O-benzylidene derivatives) to validate assignments .

Q. What computational approaches enhance reaction design for derivatives of this compound?

  • Reaction Pathway Screening : Use automated software (e.g., GRRM) to explore possible intermediates and transition states in glycosylation steps .
  • Solvent Effect Simulation : Apply COSMO-RS models to predict solubility and stabilize oxocarbenium ion intermediates .
  • Machine Learning (ML) : Train models on existing glycosylation datasets to predict optimal conditions (e.g., catalyst, solvent) for new derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside
Reactant of Route 2
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4-Methoxyphenyl-3-O-allyl-2,4,6-tri-O-benzyl-b-D-galactopyranoside

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